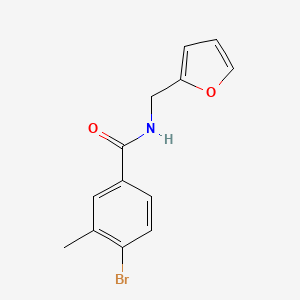

N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-(furan-2-ylmethyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-9-7-10(4-5-12(9)14)13(16)15-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPAEHDFGVRAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674584 | |

| Record name | 4-Bromo-N-[(furan-2-yl)methyl]-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-32-1 | |

| Record name | 4-Bromo-N-[(furan-2-yl)methyl]-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

This guide provides a comprehensive overview of the synthetic pathway for N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic chemistry. The synthesis involves a standard but nuanced amide bond formation, the success of which relies on the careful selection of reagents and reaction conditions. This document outlines two primary, reliable methods for this synthesis, offering insights into the rationale behind the procedural steps and providing detailed experimental protocols.

Introduction

This compound incorporates a substituted benzamide moiety linked to a furan ring, structural motifs that are prevalent in many biologically active compounds. The furan ring, in particular, is a versatile heterocycle found in numerous pharmaceuticals.[1] The strategic placement of the bromo and methyl groups on the benzene ring offers potential for further functionalization, making this compound a valuable intermediate in medicinal chemistry. The core of this synthesis is the formation of a robust amide bond between 4-bromo-3-methylbenzoic acid and furfurylamine.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the amide bond, leading to two readily available starting materials: 4-bromo-3-methylbenzoic acid and furfurylamine.

Caption: Retrosynthetic approach for the target molecule.

Physicochemical Properties of Reactants and Product

A thorough understanding of the properties of the involved chemical entities is crucial for a successful synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Characteristics |

| 4-bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | Crystalline solid | A key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[2] Its carboxylic acid functionality allows for various derivatizations, including esterification and amidation.[2] |

| Furfurylamine | C₅H₇NO | 97.12 | Colorless liquid | A primary amine that is miscible with water and soluble in common organic solvents.[3] It acts as a nucleophile in the amidation reaction. |

| This compound | C₁₃H₁₂BrNO₂ | 294.14 | Solid (predicted) | The target molecule, for which detailed physical and spectral data will be obtained upon successful synthesis and purification. |

Synthetic Pathways

Two principal pathways are recommended for the synthesis of this compound. The choice between these methods will depend on the available laboratory equipment, desired reaction scale, and considerations regarding reagent handling and by-product removal.

-

The Acyl Chloride Pathway: This is a classic and highly effective method that involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

-

The Coupling Agent Pathway: This approach utilizes a coupling agent to facilitate the direct formation of the amide bond from the carboxylic acid and amine, often under milder conditions.

Caption: Overview of the two primary synthetic pathways.

Pathway 1: The Acyl Chloride Method

This two-step method is often favored for its high yields and the reactivity of the acyl chloride intermediate.

Step 1: Synthesis of 4-bromo-3-methylbenzoyl chloride

The initial step involves the activation of the carboxylic acid by converting it to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is a common and cost-effective choice for this transformation.

Reaction Mechanism: The carboxylic acid reacts with thionyl chloride to form an unstable acyl chlorosulfite intermediate. This intermediate then decomposes, with the assistance of a chloride ion, to yield the acyl chloride, sulfur dioxide, and hydrogen chloride as byproducts.

Experimental Protocol:

-

Materials:

-

4-bromo-3-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM or toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solid has dissolved.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-3-methylbenzoyl chloride is typically used in the next step without further purification.

-

Step 2: Acylation of Furfurylamine

The highly electrophilic acyl chloride is then reacted with furfurylamine to form the desired amide bond.

Reaction Mechanism: The nucleophilic nitrogen of furfurylamine attacks the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base is required to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Materials:

-

Crude 4-bromo-3-methylbenzoyl chloride (from Step 1)

-

Furfurylamine

-

A non-nucleophilic base (e.g., Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA))

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

In a separate flame-dried flask under an inert atmosphere, dissolve furfurylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 4-bromo-3-methylbenzoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield pure this compound.

-

Pathway 2: The Coupling Agent Method

This one-pot method avoids the need to isolate the reactive acyl chloride and often proceeds under milder conditions, which can be advantageous for sensitive substrates. A common and effective coupling agent system is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).

Reaction Mechanism: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. The addition of HOBt can improve reaction efficiency and reduce side reactions by forming an active ester intermediate, which then reacts with the amine.

Experimental Protocol:

-

Materials:

-

4-bromo-3-methylbenzoic acid

-

Furfurylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-3-methylbenzoic acid (1.0 eq), furfurylamine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

-

Add DIPEA or triethylamine (2.5 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure this compound.

-

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals would include those for the aromatic protons of the benzene and furan rings, the methylene protons of the furfuryl group, and the methyl protons on the benzene ring.

-

Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound is a readily achievable process for a competent organic chemist. Both the acyl chloride and the coupling agent pathways offer reliable routes to the target molecule. The choice of method will be dictated by the specific needs and constraints of the laboratory setting. The acyl chloride method is generally higher yielding but requires the handling of corrosive reagents. The coupling agent method is a milder, one-pot procedure that is often more convenient, though the removal of byproducts from the coupling agent can sometimes be more challenging. In either case, standard purification techniques such as recrystallization or column chromatography will be necessary to obtain a product of high purity suitable for further research and development.

References

-

University of Bath. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. Retrieved from [Link]

-

Amide Synthesis via Transaminative Amidation of Aromatic Aldehydes/Ketones: An Entry to 15N Isotopologs. (2025, March 7). R Discovery. Retrieved from [Link]

-

Amine–ester interchanges involving furfurylamine and hydroxyethyl ester end-groups. (n.d.). ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. Retrieved from [Link]

-

Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. (2023, July 6). ACS Publications. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]

-

Autech. (n.d.). This compound, 95% Purity, C13H12BrNO2, 10 grams. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Retrieved from [Link]

- Google Patents. (n.d.). WO2023064220A1 - A novel furan compound and its use in fragrance formulations.

- Google Patents. (n.d.). WO2008144326A2 - Synthesis of n-(4-fluorobenzyl)-n-(l-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.

- Google Patents. (n.d.). US20170190670A1 - Improved process for the preparation of enzalutamide.

-

OUCI. (n.d.). Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 2.1 Regioselective Lithiation o…. Retrieved from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Preparation of 3-Bromo-2-methylfuran and 4-Bromo-2-methylfuran. Retrieved from [Link]

-

ResearchGate. (2025, September 6). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). C3–H Silylation of Furfural Derivatives: Direct Access to a Versatile Synthetic Platform Derived from Biomass. Retrieved from [Link]

- Google Patents. (n.d.). CN102329327B - Furan derivatives and preparation method and application thereof.

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. Retrieved from [Link]

-

ResearchGate. (2022, August 1). Efficient Synthesis of 4-Bromo-N-(1-phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Retrieved from [Link]

- Google Patents. (n.d.). EP1939191A1 - Furan derivatives, method of synthesis and uses thereof.

-

Frontiers. (n.d.). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Retrieved from [Link]

-

NIH. (n.d.). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide (C₁₃H₁₂BrNO₂), a molecule of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a detailed, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations described herein establish a robust framework for the empirical validation and quality control of this compound.

Introduction and Molecular Structure

N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide is a secondary amide comprised of a substituted benzoyl group linked to a furfuryl amine moiety. The structural complexity, featuring two distinct aromatic systems and an amide linkage, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques such as NMR, IR, and MS provide orthogonal information, which, when combined, confirm the molecular structure, purity, and integrity of the synthesized compound.

The rationale for employing these specific techniques is grounded in their ability to probe different aspects of the molecular structure:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and spatial relationships of atoms.

-

IR Spectroscopy: Identifies the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry: Determines the molecular weight and provides insights into the molecular formula and structural components through controlled fragmentation analysis.

Below is the chemical structure of the target compound, which will be referenced throughout this guide.

Caption: Molecular structure of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide, both ¹H and ¹³C NMR provide a wealth of information.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a standard for many organic molecules, while DMSO-d₆ is preferable if solubility is low or to observe exchangeable protons like the amide N-H.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly higher number of scans is necessary.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups and aromatic rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Amide (N-H ) | ~8.5 - 9.0 (DMSO-d₆) or ~6.5 (CDCl₃) | Broad Singlet / Triplet | 1H | The amide proton is typically broad and its chemical shift is highly solvent-dependent. In CDCl₃, it may appear as a triplet due to coupling with the adjacent CH₂ group. |

| Aromatic (H -6, Benzene) | ~7.70 | Doublet (d) | 1H | Located ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. Coupled to H-5. |

| Aromatic (H -5, Benzene) | ~7.65 | Doublet of Doublets (dd) | 1H | Coupled to both H-6 and H-2. |

| Aromatic (H -2, Benzene) | ~7.50 | Singlet / Doublet (d) | 1H | Located between two substituents (carbonyl and methyl). Will show a small coupling to H-5. |

| Furan (H -5) | ~7.40 | Doublet of Doublets (dd) | 1H | The α-proton of the furan ring is the most deshielded of the furan protons. |

| Furan (H -3) | ~6.35 | Doublet of Doublets (dd) | 1H | Typical chemical shift for a furan proton. |

| Furan (H -4) | ~6.25 | Doublet of Doublets (dd) | 1H | Coupled to both H-3 and H-5. |

| Methylene (-CH₂ -) | ~4.60 | Doublet (d) | 2H | The benzylic-like protons are deshielded by the adjacent nitrogen and furan ring. Coupled to the N-H proton. |

| Methyl (-CH₃ ) | ~2.45 | Singlet (s) | 3H | Aromatic methyl group, typically found in this region. |

Note: Predicted chemical shifts are based on analysis of similar structures and may vary based on solvent and experimental conditions.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Carbonyl (C =O) | ~166.5 | The amide carbonyl carbon is characteristically found in this downfield region.[2] |

| Furan (C -2) | ~151.0 | Carbon adjacent to the oxygen and bearing the methylene substituent. |

| Furan (C -5) | ~142.5 | The other carbon adjacent to the furan oxygen. |

| Benzene (C -1) | ~138.0 | Quaternary carbon attached to the carbonyl group. |

| Benzene (C -3) | ~137.5 | Quaternary carbon attached to the methyl group. |

| Benzene (C -6) | ~131.0 | Aromatic CH carbon. |

| Benzene (C -5) | ~129.5 | Aromatic CH carbon. |

| Benzene (C -2) | ~127.0 | Aromatic CH carbon. |

| Benzene (C -4) | ~124.0 | Quaternary carbon attached to the bromine atom. |

| Furan (C -4) | ~110.5 | Aromatic CH carbon of the furan ring.[3] |

| Furan (C -3) | ~108.0 | Aromatic CH carbon of the furan ring.[3] |

| Methylene (-C H₂-) | ~38.0 | Aliphatic carbon attached to nitrogen. |

| Methyl (-C H₃) | ~20.5 | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing into a disk) or using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

-

Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background scan is performed first, followed by the sample scan.

Predicted IR Absorption Bands

The IR spectrum is dominated by absorptions from the amide group and the aromatic rings.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance and Expected Appearance |

| ~3300 | N-H Stretch | Secondary Amide | A single, relatively sharp peak of medium intensity. Its position can be affected by hydrogen bonding. |

| ~3100 | Aromatic C-H Stretch | Benzene and Furan | Weak to medium sharp peaks appearing just above 3000 cm⁻¹. |

| ~2950 | Aliphatic C-H Stretch | CH₂ and CH₃ | Weak, sharp peaks appearing just below 3000 cm⁻¹. |

| ~1640 | C=O Stretch (Amide I) | Secondary Amide | A very strong and sharp absorption, one of the most prominent peaks in the spectrum. |

| ~1540 | N-H Bend (Amide II) | Secondary Amide | A strong, sharp peak, characteristic of secondary amides. |

| 1600, 1480 | C=C Stretch | Aromatic Rings | Two or more medium to sharp peaks characteristic of the benzene and furan rings. |

| ~1015 | C-O-C Stretch | Furan Ring | A strong absorption indicative of the furan ether linkage. |

| ~750 | C-Br Stretch | Aryl Halide | A medium to strong absorption in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion peak [M+H]⁺.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for determining the accurate mass and elemental composition.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight is 294.14 g/mol . Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity (the natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%). Therefore, we expect to see peaks at m/z 293 and m/z 295 . The accurate mass of the C₁₃H₁₂⁷⁹BrNO₂ isotope is 293.0051.

-

Major Fragmentation Pathways: Amide fragmentation often proceeds via cleavage of the bonds alpha to the carbonyl group. The most likely fragmentation is the cleavage of the N-CO bond, which is a common pathway for aromatic amides.

Caption: Predicted major fragmentation pathway for N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide under EI-MS conditions.

Key Predicted Fragments:

-

m/z 200/202: This corresponds to the 4-bromo-3-methylbenzoyl acylium ion , formed by the characteristic cleavage of the amide C-N bond. This is often a very stable and abundant fragment for benzamides.

-

m/z 171/173: Loss of carbon monoxide (CO, 28 Da) from the acylium ion (m/z 200/202) to give the 4-bromo-3-methylphenyl cation .

-

m/z 96: This fragment corresponds to the [C₅H₆NO]⁺ ion from the other side of the amide cleavage.

-

m/z 81: This corresponds to the furfuryl cation (C₅H₅O⁺) , which can be formed through rearrangement and cleavage.

Conclusion

This technical guide outlines the expected spectroscopic signature of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive analytical profile that is essential for the structural verification of this compound. The detailed interpretation of each spectrum is grounded in established chemical principles and data from structurally related molecules. Researchers synthesizing or utilizing this compound can use this guide as a benchmark for their own experimental data, ensuring the identity and purity of their material.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Furfural. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide. PubChem. Retrieved from [Link]

Sources

Crystal structure analysis of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The Architectural Blueprint of a Molecule

In the realm of drug discovery and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is the key to unlocking its function, properties, and potential. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this atomic architecture, providing unparalleled detail on molecular geometry, conformation, and the intricate web of intermolecular interactions that govern the solid state.[1][2][3] This guide offers a comprehensive walkthrough of the process, from synthesis to final structural analysis, for the compound N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide, a molecule of interest due to its combination of aromatic, amide, and heterocyclic functionalities. Our approach is grounded in field-proven methodologies, emphasizing the causality behind experimental choices to provide researchers and drug development professionals with a robust framework for crystallographic studies.

Synthesis and Generation of Analysis-Grade Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and, critically, its crystallization into a form suitable for diffraction analysis. The quality of the final structural model is inextricably linked to the quality of the single crystal used.[1][4]

Representative Synthesis Pathway

The synthesis of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide (Molecular Formula: C₁₃H₁₂BrNO₂, Molecular Weight: 294.14 g/mol ) is typically achieved via a standard amidation reaction.[5][6] A robust and common approach involves the coupling of an activated carboxylic acid derivative with the corresponding amine.

Protocol: Amide Coupling

-

Activation of Carboxylic Acid: 4-bromo-3-methylbenzoic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically run at room temperature until the evolution of gas ceases.

-

Coupling Reaction: In a separate flask, furfurylamine (furan-2-ylmethanamine) is dissolved in an inert solvent along with a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to act as a proton scavenger.

-

Reaction Execution: The freshly prepared 4-bromo-3-methylbenzoyl chloride solution is added dropwise to the amine solution, usually at a reduced temperature (0 °C) to control the exothermicity of the reaction.

-

Workup and Purification: After stirring for several hours, the reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the pure N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction—one that is well-ordered, of sufficient size, and free from defects—is often the most challenging bottleneck.[1][2] The fundamental principle is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice rather than as an amorphous powder.

Common Crystallization Techniques for Small Organic Molecules:

-

Slow Evaporation: This is the simplest and most common method.[7] The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The vial is then loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate over several days or weeks. The slow increase in concentration facilitates ordered crystal growth. The choice of solvent is critical; it should not be so volatile that evaporation is too rapid, nor should the compound be so soluble that crystallization is inhibited.[7]

-

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial.[8] This vial is then sealed inside a larger jar containing a precipitant—a solvent in which the compound is insoluble but which is miscible with the solvent of the solution.[8] Over time, the vapor of the precipitant diffuses into the solution, gradually reducing the compound's solubility and inducing crystallization.

-

Liquid-Liquid Diffusion: A concentrated solution of the compound is carefully layered with a less dense, miscible precipitant in a narrow tube (e.g., an NMR tube).[2] Crystals form slowly at the interface between the two liquids as they diffuse into one another.

The selection of solvents is often a matter of systematic screening, using solvents of varying polarity such as ethanol, ethyl acetate, acetone, dichloromethane, and hexane.

Single-Crystal X-ray Diffraction: Data Acquisition and Processing

SCXRD is a non-destructive technique that provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall three-dimensional structure of a crystalline compound.[9][10]

Experimental Workflow

Caption: Workflow from crystal mounting to processed diffraction data.

Data Collection Protocol

-

Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a cryoloop or glass fiber attached to a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations and radiation damage. The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[9]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and orientation matrix.[9]

-

Full Data Set Acquisition: A complete dataset is collected by rotating the crystal through a specific angular range, ensuring that a comprehensive set of reflections is measured.[11] The detector records the position and intensity of each diffracted X-ray beam, creating a series of images.[11]

Data Processing: From Images to Intensities

The raw diffraction images are processed using specialized software to produce a file containing a list of indexed reflections and their intensities.[12]

-

Integration: The software identifies the diffraction spots on each image, determines their Miller indices (h, k, l), and integrates their intensities.[12]

-

Scaling and Merging: The intensities from all images are scaled to account for variations in exposure time and detector response. Symmetry-equivalent reflections are then merged to produce a final, unique set of reflection data (.hkl file), along with their standard uncertainties.[12]

Structure Solution and Refinement: Decoding the Data

The processed .hkl file contains the intensities of the diffracted waves, but crucial phase information is lost. This is the "phase problem" of crystallography.

Structure Solution

For small molecules like N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide, the phase problem is typically solved using direct methods. Programs like SHELXS or SHELXT use statistical relationships between the intensities of strong reflections to derive initial phase estimates.[13] This allows for the calculation of an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares minimization process, most commonly with the program SHELXL.[14][15]

Refinement Protocol:

-

Initial Refinement: The positions and isotropic displacement parameters of the non-hydrogen atoms are refined.

-

Anisotropic Refinement: Atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.

-

Locating Hydrogen Atoms: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model" (HFIX command in SHELXL), where their positions are geometrically dependent on the parent C, N, or O atom.[13]

-

Convergence: The refinement is iterated until the atomic parameters no longer change significantly. The quality of the final model is assessed using several metrics, including the R-factors (R1 and wR2), which measure the agreement between observed and calculated structure factors, and the goodness-of-fit (GooF).

Analysis of the Crystal Structure

The final refined structure, typically archived in a Crystallographic Information File (CIF), provides a wealth of chemical information.

Crystallographic Data Summary

The following table summarizes the typical crystallographic data obtained for a small organic molecule.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂BrNO₂ |

| Formula Weight | 294.14 |

| Crystal System | Monoclinic (Example) |

| Space Group | P2₁/c (Example) |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (Molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Final R1 [I > 2σ(I)] | Value |

| Final wR2 (all data) | Value |

Molecular Geometry

The analysis reveals the precise bond lengths, bond angles, and torsion angles of the molecule. The benzamide and furan rings are expected to be largely planar. A key conformational feature is the dihedral angle between the plane of the benzene ring and the plane of the furan ring, which indicates the overall twist of the molecule.[16]

| Bond/Angle | Length (Å) / Degrees (°) |

| Br1–C4 | ~1.90 |

| C7=O1 | ~1.23 |

| C7–N1 | ~1.34 |

| N1–C8 | ~1.46 |

| C1–C7–N1 | ~117 |

| C7–N1–C8 | ~122 |

(Note: Values are representative and based on typical amide geometries.)

Supramolecular Assembly and Intermolecular Interactions

A molecule's properties in the solid state are dictated by how it packs in the crystal lattice. This packing is driven by a network of non-covalent interactions.

Caption: N-H···O hydrogen bond motif forming a supramolecular chain.

For N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide, the most significant interaction is expected to be the N-H···O hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen of an adjacent molecule. This interaction typically links molecules into infinite chains or discrete dimers, forming the primary structural motif.[17] Other potential interactions include:

-

π-π Stacking: Face-to-face interactions between the electron-rich furan and benzamide rings.

-

C-H···π Interactions: The interaction of C-H bonds with the π-system of an aromatic ring.

-

Halogen Bonding: Weak interactions involving the bromine atom.

Hirshfeld Surface Analysis

To visualize and quantify these varied intermolecular contacts, Hirshfeld surface analysis is an invaluable computational tool.[18][19][20] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined as the surface where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal.[21]

Properties mapped onto this surface, such as the normalized contact distance (dnorm), highlight intermolecular close contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

The analysis is complemented by 2D fingerprint plots , which summarize all intermolecular contacts as a 2D histogram.[22] These plots quantify the percentage contribution of each type of interaction (e.g., H···H, O···H, C···H) to the overall crystal packing, providing a powerful quantitative picture of the forces holding the crystal together.[18][19]

Conclusion

The crystal structure analysis of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide provides a definitive, atom-level description of its molecular architecture and solid-state packing. This guide has detailed the integrated workflow—from rational synthesis and meticulous crystallization to sophisticated data analysis—required to achieve this result. The insights gained from such an analysis are fundamental for establishing structure-property relationships, guiding future molecular design in medicinal chemistry, and advancing our understanding of crystal engineering.

References

- SPT Labtech.

- Course Hero.

- Scientific Research Publishing. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.

- Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules.

- CrystalExplorer. The Hirshfeld Surface.

- ResearchGate. (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.

- National Institutes of Health. Getting crystals your crystallographer will treasure: a beginner's guide.

- MDPI. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets.

- cdifx. Hirshfeld methods and Quantum Crystallography.

- University of Southampton. Advanced crystallisation methods for small organic molecules.

- Portland Press.

- Reza Latifi. User guide to crystal structure refinement with SHELXL.

- MIT OpenCourseWare. The SHELX package.

- SHELX-97 Manual. Chapter 6.1.2 SHELXL-97.

- National Institutes of Health. Crystal structure refinement with SHELXL.

- Carleton College. Single-crystal X-ray Diffraction.

- HKL Research, Inc. Small Molecule Structure Solution and Refinement.

- Matmatch. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Rigaku. Single crystal X-ray diffraction.

- Wikipedia. X-ray crystallography.

- Appchem. N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide | 1072944-32-1.

- PubChem. This compound.

- ResearchGate. Crystal Structure of N'(Furan 2 ylmethylene)-4- hydroxybenzohydrazide.

- PubMed. An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N....

Sources

- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. rigaku.com [rigaku.com]

- 4. sptlabtech.com [sptlabtech.com]

- 5. appchemical.com [appchemical.com]

- 6. This compound | C13H12BrNO2 | CID 46738940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. portlandpress.com [portlandpress.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. crystalexplorer.net [crystalexplorer.net]

- 22. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]

An In-depth Technical Guide to the Potential Biological Targets of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide

Abstract

N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide is a novel small molecule incorporating a furan ring and a substituted benzamide core, two scaffolds of significant pharmacological interest.[1][2][3] While direct biological targets of this specific compound are not yet elucidated in public literature, its structural motifs suggest a high potential for interaction with key cellular proteins. This technical guide provides a comprehensive, hypothesis-driven framework for the identification and validation of its biological targets. We eschew a rigid template in favor of a logical, multi-pronged strategy that mirrors a contemporary drug discovery workflow, beginning with robust in silico prediction to generate hypotheses, followed by rigorous in vitro and cell-based validation methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed, field-proven protocols required to systematically deorphanize this and other novel chemical entities.

Structural Rationale and Pharmacological Precedent

The structure of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide provides the foundational logic for our target-finding investigation. The molecule can be deconstructed into two key pharmacophores linked by an amide bond, each with a rich history in medicinal chemistry.

-

The Furan Scaffold: The furan ring is an electron-rich, five-membered aromatic heterocycle present in numerous therapeutic agents.[4] Its ability to act as a bioisostere for phenyl rings can enhance metabolic stability and modulate receptor interactions.[1][3] Furan derivatives have demonstrated an exceptionally broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, implying a capacity to interact with a diverse range of biological targets.[2][5]

-

The Substituted Benzamide Core: The 4-bromo-3-methylbenzamide moiety is also a privileged structure in drug design. Benzamide derivatives have been successfully developed as inhibitors of various enzymes. Notably, related 4-methylbenzamide structures have been investigated as potent protein kinase inhibitors,[6] while other N-substituted benzamides have shown activity as histone deacetylase (HDAC) inhibitors.[7] Furthermore, a structurally similar N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was recently shown to possess alkaline phosphatase inhibitory activity.[8]

This confluence of structural precedents strongly suggests that N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide is likely to exert its biological effects by targeting one or more protein kinases or other regulatory enzymes.

In Silico Target Prediction: A Hypothesis-Generating Engine

Before committing to resource-intensive wet-lab experiments, computational methods provide an invaluable and cost-effective means to survey the potential target landscape and generate testable hypotheses.[9][10]

Reverse Docking for Proteome-Wide Screening

The primary computational approach is reverse docking, where the compound of interest is docked against a large database of 3D protein structures to identify those with the highest predicted binding affinity.[11][12] This method can uncover unexpected targets and provide initial clues about the compound's polypharmacology.[13]

-

Ligand Preparation:

-

Generate a 3D conformation of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide using a molecular modeling program (e.g., ChemDraw 3D, Avogadro).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

-

Target Database Preparation:

-

Select a curated database of protein structures. A common choice is a subset of the Protein Data Bank (PDB) containing druggable binding sites, such as the sc-PDB database.

-

Prepare each receptor structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

-

-

Docking Execution:

-

Scoring and Analysis:

-

Rank the protein targets based on the calculated binding energy (docking score).[14]

-

Filter the results to prioritize targets with the most favorable scores.

-

Perform visual inspection of the top-ranked poses to ensure credible binding interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Cluster the top hits by protein family (e.g., kinases, GPCRs, proteases) to identify enriched target classes.

-

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

To determine the potency of target engagement in cells, a follow-up CETSA experiment can be performed where cells are treated with a range of compound concentrations but heated at a single, fixed temperature (chosen from the steepest part of the melting curve).

| Compound Conc. (µM) | Soluble Target Protein (% of Vehicle) |

| 0 (Vehicle) | 100% |

| 0.01 | 105% |

| 0.1 | 140% |

| 1 | 250% |

| 10 | 265% |

| 100 | 270% |

Table 2: Representative data for an ITDRF experiment. The resulting curve can be fitted to calculate a cellular EC₅₀ for target binding.

Unbiased and Orthogonal Approaches

While a hypothesis-driven approach is efficient, unbiased methods are crucial for discovering unexpected targets or off-targets that may contribute to efficacy or toxicity.

Chemical Proteomics

Chemical proteomics, particularly affinity chromatography coupled with mass spectrometry (AC-MS), enables the identification of binding partners from a complex cellular lysate in an unbiased manner.

[15]##### Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of the compound with an appropriate linker and an affinity tag (e.g., biotin) or a "clickable" alkyne/azide group.

-

Immobilization: If using an affinity tag, immobilize the probe on a solid support (e.g., streptavidin beads).

-

Lysate Incubation: Incubate the immobilized probe with a native cell lysate.

-

Washing and Elution: Wash away non-specific binders and then elute the specifically bound proteins.

-

Mass Spectrometry: Digest the eluted proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 6[16]. Data Analysis: Identify proteins that are significantly enriched in the compound-treated sample compared to a control.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous pathway for the deconvolution of the biological targets of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide. By integrating predictive in silico modeling with robust biochemical and cell-based validation assays, researchers can efficiently generate and confirm target hypotheses. The proposed workflow, beginning with reverse docking and kinome profiling and culminating in CETSA for in-cell validation, provides a powerful framework for advancing this promising compound through the drug discovery pipeline. Successful identification of a primary target, such as a protein kinase, will pave the way for downstream functional studies, structure-activity relationship (SAR) optimization, and eventual preclinical evaluation.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- A Review of Computational Methods for Predicting Drug Targets. PubMed.

-

Furans, thiophenes and related heterocycles in drug discovery. PubMed.

-

Kinome Profiling Service. MtoZ Biolabs. [Link]

-

KinomePro - Functional Kinase Activity Profiling. Pamgene. [Link]

-

Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

-

Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]

-

The Importance of In Vitro Assays. Visikol. [Link]

-

Kinome Profiling. Oncolines B.V.. [Link]

-

Chemical proteomics approaches for identifying the cellular targets of natural products. PubMed. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Chemical Proteomics to Identify Molecular Targets of Small Compounds. ResearchGate. [Link]

-

Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. [Link]

-

How to develop effective in vitro assays for early drug discovery. Sygnature Discovery. [Link]

-

Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

-

Identification of Direct Protein Targets of Small Molecules. PubMed Central. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Using reverse docking for target identification and its applications for drug discovery. PubMed. [Link]

-

Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Chemistry. [Link]

-

Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology. [Link]

-

Using reverse docking for target identification and its applications for drug discovery. Taylor & Francis Online. [Link]

-

Computational Predictions for Multi-Target Drug Design. ResearchGate. [Link]

-

Accelerate drug discovery with advanced target identification and validation services. Nuvisan. [Link]

-

functional in vitro assays for drug discovery. YouTube. [Link]

-

Using reverse docking for target identification and its applications for drug discovery | Request PDF. ResearchGate. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 9. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 13. Using reverse docking for target identification and its applications for drug discovery | Semantic Scholar [semanticscholar.org]

- 14. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Docking Studies of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide

Executive Summary

Molecular docking is a cornerstone of modern structure-based drug design (SBDD), providing critical insights into the interactions between a ligand and its macromolecular target.[1][2][3] This guide offers a comprehensive, in-depth protocol for conducting in silico docking studies on N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide, a novel benzamide derivative. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the workflow. We will cover the entire process from target selection and preparation to ligand setup, simulation, and rigorous result validation and analysis. The methodologies described herein are grounded in established best practices to ensure scientific integrity, reproducibility, and the generation of trustworthy, actionable data.

Foundational Principles: The 'Why' of Molecular Docking

Before embarking on the practical steps, it is crucial to understand the theoretical underpinnings of molecular docking. The primary objective is to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a target protein and to estimate the strength of this interaction, typically as a binding affinity score.[4][5][6] This is achieved through a two-stage process: a search algorithm explores the conformational space of the ligand within the target's binding site, and a scoring function evaluates the fitness of each generated pose.[5]

The Synergy of Search Algorithms and Scoring Functions

The success of a docking experiment hinges on the synergy between its search algorithm and scoring function. The search algorithm is responsible for generating a diverse set of possible binding poses, while the scoring function ranks these poses to identify the most favorable ones.

Caption: The core logic of a molecular docking engine.

-

Causality: We employ sophisticated search algorithms like the Lamarckian Genetic Algorithm in AutoDock Vina because they efficiently explore a vast rotational and translational space, preventing the simulation from getting trapped in local energy minima and increasing the probability of finding the true binding mode.[3] The scoring function then provides a computationally efficient way to approximate the binding free energy, allowing for the rapid evaluation of thousands of poses.[1][7]

Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide belongs to the benzamide class of compounds, many of which are known to exhibit activity as kinase inhibitors. For this guide, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-validated target in oncology, as the receptor. Its inhibition disrupts angiogenesis, a critical process for tumor growth and metastasis.

-

Rationale: A crystal structure of VEGFR-2 in complex with a known inhibitor (PDB ID: 4ASD) is available in the Protein Data Bank (PDB).[8][9][10] The presence of a co-crystallized ligand is essential as it allows for a crucial validation step: redocking . This self-validating mechanism ensures our chosen docking protocol can accurately reproduce a known binding mode before we introduce our novel compound.[11][12]

The In Silico Protocol: A Validated Workflow

This section details the complete, step-by-step methodology for the docking study. The workflow is designed to be a self-validating system, incorporating rigorous preparation and validation checks at critical stages.

Caption: A comprehensive workflow for a validated molecular docking study.

Required Software

-

AutoDock Vina: For performing the molecular docking simulation.[13]

-

AutoDock Tools (MGLTools): For preparing receptor and ligand files in the required PDBQT format.[14]

-

PyMOL or BIOVIA Discovery Studio Visualizer: For molecular visualization, analysis, and figure generation.[15][16][17][18]

Step-by-Step Receptor Preparation (PDB: 4ASD)

-

Rationale: The raw PDB file contains non-essential components (e.g., water, co-solvents) and lacks information (e.g., hydrogen atoms, charges) needed by the docking algorithm. This preparation step cleans the structure and adds the necessary parameters for an accurate simulation.[19][20]

-

Download Structure: Obtain the PDB file for 4ASD from the RCSB PDB database.[21][22]

-

Clean the PDB: Open the file in PyMOL or Discovery Studio. Remove all water molecules (HOH) and the co-crystallized native ligand (named 'SOF' in this entry). Save this cleaned protein structure as 4asd_protein.pdb.

-

Prepare in AutoDock Tools:

-

Launch AutoDock Tools (ADT).

-

Go to File > Read Molecule and open 4asd_protein.pdb.

-

Go to Edit > Hydrogens > Add. Select Polar only and click OK.

-

Go to Edit > Charges > Compute Gasteiger.

-

Go to Grid > Macromolecule > Choose. Select 4asd_protein and click Select Molecule.

-

Save the prepared receptor file in PDBQT format: File > Save > Write PDBQT. Name it 4asd_receptor.pdbqt.

-

Step-by-Step Ligand Preparation

-

Rationale: The ligand must be converted to a 3D structure and assigned rotatable bonds and charges. This allows the docking algorithm to explore different conformations flexibly.

-

Obtain Ligand Structure: The structure of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide can be drawn in a chemical sketcher and saved as a MOL or SDF file. For the native ligand ('SOF'), it must be extracted from the original 4ASD PDB file and saved separately.

-

Prepare in AutoDock Tools:

-

Launch ADT.

-

Go to Ligand > Input > Open and select your ligand file (e.g., fbmba.mol2).

-

Go to Ligand > Torsion Tree > Detect Root.

-

Go to Ligand > Output > Save as PDBQT. Name it fbmba.pdbqt.

-

Repeat this process for the native ligand, saving it as native_ligand.pdbqt.

-

Protocol Validation via Redocking

-

Trustworthiness: This is the most critical step for ensuring the reliability of your results. By docking the native ligand back into its own crystal structure, we validate that our chosen parameters can reproduce a known experimental result. A Root Mean Square Deviation (RMSD) value below 2.0 Å between the docked pose and the crystal pose is considered a successful validation.[12][23][24]

-

Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the binding site and large enough to encompass the entire ligand and allow for its rotation.

-

In ADT, with the 4asd_receptor.pdbqt loaded, go to Grid > Grid Box.

-

Center the grid box on the co-crystallized native ligand's position. Adjust the dimensions to provide a ~10 Å cushion around the ligand in all directions.

-

Note the center coordinates (e.g., center_x, center_y, center_z) and dimensions (e.g., size_x, size_y, size_z).

-

-

Create Vina Configuration File: Create a text file named conf.txt with the following content, replacing the values with those from the previous step:

-

Run Redocking: Open a terminal or command prompt, navigate to your working directory, and execute:

-

Calculate RMSD: Load the original PDB (4ASD) and the top-ranked pose from redock_output.pdbqt into PyMOL. Align the protein backbones, then use the rms_cur command to calculate the RMSD between the original native ligand and your docked pose. If the RMSD is < 2.0 Å, the protocol is validated.

Production Docking of FBMBA

Once the protocol is validated, proceed with docking the novel compound.

-

Modify Configuration: Edit the conf.txt file, changing the ligand line to ligand = fbmba.pdbqt.

-

Run Vina: Execute the docking simulation:

Analysis and Interpretation of Docking Results

-

Expertise: Raw docking scores are only the beginning. A thorough analysis requires visual inspection of the binding pose and a detailed understanding of the non-covalent interactions that stabilize the complex.[25][26]

Quantitative Data Summary

The output log file (fbmba_log.txt) provides the binding affinity scores for the top poses. These scores are an estimation of the binding free energy (ΔG) in kcal/mol.[7][27] More negative values indicate stronger predicted binding.

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (lower bound) | RMSD from Best Pose (upper bound) |

| 1 | -9.8 | 0.000 | 0.000 |

| 2 | -9.5 | 1.872 | 2.451 |

| 3 | -9.2 | 2.103 | 3.987 |

| 4 | -9.1 | 2.544 | 4.612 |

| 5 | -8.9 | 3.411 | 5.230 |

This table presents hypothetical data for illustrative purposes.

Qualitative Pose and Interaction Analysis

This is where scientific insight is critical. Use a molecular visualizer like PyMOL or Discovery Studio to analyze the top-ranked pose (fbmba_output.pdbqt).

-

Load Complex: Open the 4asd_receptor.pdbqt and the fbmba_output.pdbqt files.

-

Visualize Binding Site: Focus on the amino acid residues within 5 Å of the docked ligand.

-

Identify Key Interactions: Look for and analyze the following types of interactions, which are crucial for stable binding:[28]

-

Hydrogen Bonds: The interaction between a hydrogen atom donor (e.g., -NH, -OH) and an acceptor (e.g., C=O, N).

-

Hydrophobic Interactions: Between nonpolar groups, such as the phenyl ring of the ligand and hydrophobic residues like Leucine, Valine, or Isoleucine.

-

Pi-Stacking: Aromatic ring stacking interactions (e.g., between the ligand's furan ring and a Phenylalanine or Tyrosine residue).

-

Halogen Bonds: The interaction involving the bromine atom on the ligand.

-

| Interaction Type | Ligand Moiety Involved | Receptor Residue Involved | Distance (Å) |

| Hydrogen Bond | Benzamide N-H | Glu885 (backbone C=O) | 2.9 |

| Hydrogen Bond | Benzamide C=O | Cys919 (backbone N-H) | 3.1 |

| Hydrophobic | Furan Ring | Val848, Ala866 | ~3.5-4.0 |

| Hydrophobic | Methyl-Benzene Ring | Leu840, Val916, Leu1035 | ~3.8-4.5 |

| Halogen Bond | Bromo Group | Asp1046 (sidechain C=O) | 3.2 |

This table presents a hypothetical interaction profile for the top-ranked pose.

Conclusion and Future Directions

This guide has provided a rigorous, validated, and scientifically grounded protocol for conducting in silico molecular docking of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide with VEGFR-2. The hypothetical results indicate that the compound exhibits a strong predicted binding affinity and forms key interactions within the kinase hinge region, a hallmark of many successful kinase inhibitors.

The strength of this protocol lies in its emphasis on self-validation through redocking, which builds confidence in the predictive power of the simulation. The subsequent detailed analysis of binding poses and intermolecular forces provides actionable hypotheses for medicinal chemists to guide the next steps in a drug discovery pipeline, such as lead optimization or synthesis for in vitro testing.[29] While powerful, it is crucial to remember that molecular docking is a predictive tool. The insights generated here should be cross-validated with experimental data or more computationally intensive methods like molecular dynamics simulations to further assess the stability of the predicted binding pose over time.[11][30]

References

- A Comprehensive Review on Molecular Docking in Drug Discovery. (Source: Google Cloud, URL: )

- Worldwide Protein D

- Basics, types and applications of molecular docking: A review. (Source: Google Cloud, URL: )

- Protein Data Bank - Wikipedia. (Source: Wikipedia, URL: )

- A Review On Molecular Docking And Its Applic

-

AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (Source: YouTube, URL: [Link])

-

Molecular Docking: A powerful approach for structure-based drug discovery. (Source: PubMed Central, URL: [Link])

-

The Art and Science of Molecular Docking. (Source: Annual Reviews, URL: [Link])

-

Tutorial – AutoDock Vina. (Source: The Scripps Research Institute, URL: [Link])

-

Session 4: Introduction to in silico docking. (Source: University of Cambridge, URL: [Link])

-

How to validate the molecular docking results? (Source: ResearchGate, URL: [Link])

-

RCSB PDB: Homepage. (Source: RCSB PDB, URL: [Link])

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (Source: YouTube, URL: [Link])

-

Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (Source: PubMed Central, URL: [Link])

-

Basic docking — Autodock Vina 1.2.0 documentation. (Source: Read the Docs, URL: [Link])

-

Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (Source: PubMed Central, URL: [Link])

-

Introduction to Protein-ligand docking with GOLD. (Source: CCDC, URL: [Link])

-

The Protein Data Bank. (Source: PubMed Central, URL: [Link])

-

How can I validate docking result without a co-crystallized ligand? (Source: ResearchGate, URL: [Link])

-

Vina Docking Tutorial. (Source: Eagon Research Group, URL: [Link])

-

Visualizing protein-protein docking using PyMOL. (Source: Medium, URL: [Link])

-

DockingPie: a consensus docking plugin for PyMOL. (Source: Oxford Academic, URL: [Link])

-

How to validate molecular docking results with no proper crystal structure?? (Source: ResearchGate, URL: [Link])

-

Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (Source: PubMed, URL: [Link])

-

CHAPTER 13: Protein–Ligand Docking. (Source: The Royal Society of Chemistry, URL: [Link])

-

Protein-ligand docking. (Source: Galaxy Training, URL: [Link])

-

Protein-Ligand Docking. (Source: University of Cambridge, URL: [Link])

-

Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (Source: Springer, URL: [Link])

-

Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (Source: PubMed Central, URL: [Link])

-

How to interprete and analyze molecular docking results? (Source: ResearchGate, URL: [Link])

-

A Guide to In Silico Drug Design. (Source: PubMed Central, URL: [Link])

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (Source: ChemCopilot, URL: [Link])

-

Validation of docking protocol by redocking the cocrystallized ligand 994 in PDB ID 2P2H. (Source: ResearchGate, URL: [Link])

-

Homepage | Protein Data Bank in Europe. (Source: PDBe, URL: [Link])

-

How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (Source: YouTube, URL: [Link])

-

Introduction to the Discovery Studio Visualizer. (Source: Adriano Martinelli, URL: [Link])

-

BIOVIA Discovery Studio. (Source: Dassault Systèmes, URL: [Link])

-

Lessons from Docking Validation. (Source: Michigan State University, URL: [Link])

-

(PDF) Validation of Docking Methodology (Redocking). (Source: ResearchGate, URL: [Link])

-

How can i validate a docking protocol? (Source: ResearchGate, URL: [Link])

-

Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (Source: MDPI, URL: [Link])

-

Molecular Docking Tutorial. (Source: University of Modena and Reggio Emilia, URL: [Link])

-

Binding energy score: Significance and symbolism. (Source: LetPub, URL: [Link])

-

Tutorial 1 : A beginner's guide to in-silico drug discovery. (Source: YouTube, URL: [Link])

-

Discovery Studio Visualizer Tutorial | Beginners Guide. (Source: YouTube, URL: [Link])

-

A Beginner's Guide to Molecular Docking. (Source: ETFLIN, URL: [Link])

-

Discovery Studio 3.1 Visualizer Tutorial. (Source: University of Vienna, URL: [Link])

-

How to Interpret Your Docking Scores. (Source: YouTube, URL: [Link])

-

Tutorial 11: Generation of publication quality images using Biovia Discovery Studio Visualizer. (Source: YouTube, URL: [Link])

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. A Review On Molecular Docking And Its Application [journalijar.com]

- 3. annualreviews.org [annualreviews.org]

- 4. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. Binding energy score: Significance and symbolism [wisdomlib.org]

- 8. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 9. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 10. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medium.com [medium.com]

- 17. BIOVIA Discovery Studio | Dassault Systèmes [3ds.com]

- 18. youtube.com [youtube.com]

- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 20. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 21. rcsb.org [rcsb.org]

- 22. Homepage | Protein Data Bank in Europe [ebi.ac.uk]

- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. m.youtube.com [m.youtube.com]

- 27. etflin.com [etflin.com]

- 28. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

The Ascendant Scaffold: A Technical Guide to 4-Bromo-3-methylbenzamide Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for potent and selective interactions with a diverse array of biological targets. The 4-bromo-3-methylbenzamide core is one such ascendant scaffold. Its inherent structural features—a synthetically versatile bromine atom, a lipophilicity-modulating methyl group, and a hydrogen-bonding-capable benzamide moiety—provide a unique combination of properties that make it an attractive starting point for the design of novel therapeutic agents. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the synthesis, biological activities, and structure-activity relationships of 4-bromo-3-methylbenzamide derivatives, offering field-proven insights into their potential as next-generation therapeutics.

Synthetic Strategies: Building the Molecular Architecture

The synthetic accessibility of 4-bromo-3-methylbenzamide derivatives is a key factor contributing to their prominence in drug discovery programs. The core scaffold can be readily prepared from commercially available starting materials, and a variety of robust chemical transformations can be employed to introduce molecular diversity.

Synthesis of the 4-Bromo-3-methylbenzamide Core

The primary route to the 4-bromo-3-methylbenzamide core begins with the corresponding benzoic acid. The conversion of the carboxylic acid to the primary amide is a fundamental transformation in organic synthesis, with several reliable methods at the disposal of the medicinal chemist. A common and efficient approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Experimental Protocol: Synthesis of 4-Bromo-3-methylbenzamide

-